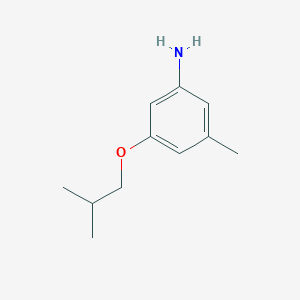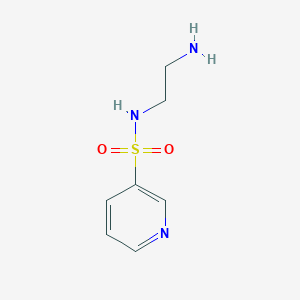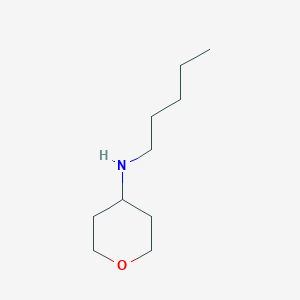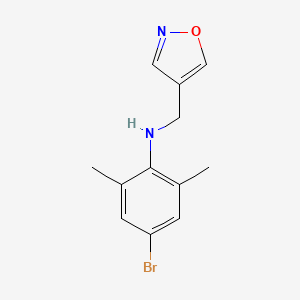
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 4th position of the aniline ring, an isoxazole ring attached via a methylene bridge, and two methyl groups at the 2nd and 6th positions of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline typically involves the following steps:
Bromination: The starting material, 2,6-dimethylaniline, undergoes bromination to introduce a bromine atom at the 4th position.
Isoxazole Formation: The isoxazole ring is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The brominated aniline and the isoxazole are then coupled via a methylene bridge to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups at the bromine position.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the bromine atom may play crucial roles in its binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N-(3,5-dimethyl-isoxazol-4-ylmethyl)-3-fluoro-benzamide
- 4-bromo-N-(3,5-diphenyl-4,5-dihydro-isoxazol-4-ylmethyl)-aniline
Uniqueness
4-Bromo-N-(isoxazol-4-ylmethyl)-2,6-dimethylaniline is unique due to its specific substitution pattern on the aniline ring and the presence of the isoxazole moiety. This structural uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H13BrN2O |
|---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
4-bromo-2,6-dimethyl-N-(1,2-oxazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C12H13BrN2O/c1-8-3-11(13)4-9(2)12(8)14-5-10-6-15-16-7-10/h3-4,6-7,14H,5H2,1-2H3 |
InChI-Schlüssel |
XEIAWYCOJVZEBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NCC2=CON=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


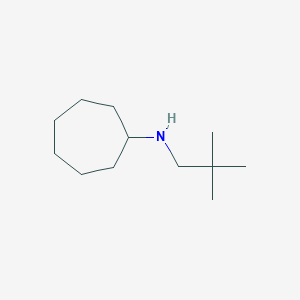


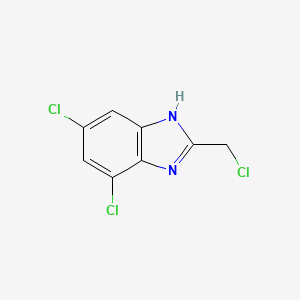

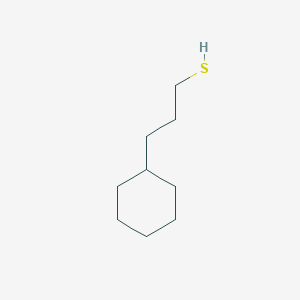
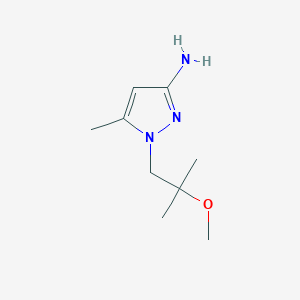
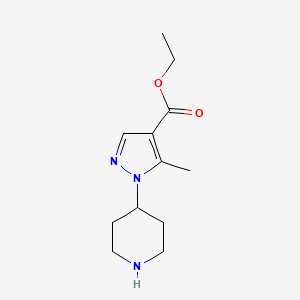
![4-Methyl-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13307288.png)
